2-(quinazolin-4-ylamino)butanoic Acid Hydrochloride
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Overview
Description
2-(Quinazolin-4-ylamino)butanoic Acid Hydrochloride is a chemical compound with the molecular formula C12H14ClN3O2. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and organic synthesis .
Preparation Methods
The synthesis of 2-(quinazolin-4-ylamino)butanoic acid hydrochloride typically involves the reaction of quinazoline derivatives with butanoic acid under specific conditions. One common method involves the use of a coupling reagent to facilitate the reaction between the quinazoline derivative and butanoic acid. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures .
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The hydrochloride salt form is obtained by treating the free acid with hydrochloric acid .
Chemical Reactions Analysis
2-(Quinazolin-4-ylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Quinazolin-4-ylamino)butanoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(quinazolin-4-ylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
The compound may also interact with other molecular targets such as DNA, RNA, and proteins, leading to its antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the quinazoline derivative .
Comparison with Similar Compounds
2-(Quinazolin-4-ylamino)butanoic acid hydrochloride can be compared with other similar compounds, such as:
2-(Quinazolin-4-ylamino)acetic acid hydrochloride: This compound has a similar structure but with an acetic acid moiety instead of a butanoic acid moiety.
3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid: This compound contains a hydroxy group and a propanoic acid moiety, which may result in different biological activities.
4-Chloro-2-(quinazolin-4-ylamino)phenol hydrochloride: This compound has a chloro and phenol group, which can lead to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-(quinazolin-4-ylamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-2-9(12(16)17)15-11-8-5-3-4-6-10(8)13-7-14-11;/h3-7,9H,2H2,1H3,(H,16,17)(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZOUTFEZZDSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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